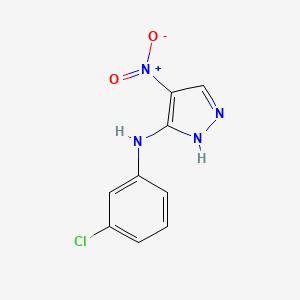![molecular formula C21H22N2O3 B3134380 1-(4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)piperidin-4-one CAS No. 400079-59-6](/img/structure/B3134380.png)
1-(4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)piperidin-4-one
Overview
Description
1-(4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)piperidin-4-one is a complex organic compound with a unique structure that includes a piperidin-4-one core, a methoxyphenyl group, and an oxoprop-1-en-1-yl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)piperidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Oxoprop-1-en-1-yl Moiety: This can be done through condensation reactions, such as the Claisen-Schmidt condensation, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxoprop-1-en-1-yl moiety to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)piperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 1-(4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce biological effects.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[(1E)-3-(4-hydroxyphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)piperidin-4-one
- 1-(4-{[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)piperidin-4-one
Uniqueness
1-(4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)piperidin-4-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-20-8-2-16(3-9-20)21(25)10-13-22-17-4-6-18(7-5-17)23-14-11-19(24)12-15-23/h2-10,13,22H,11-12,14-15H2,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDVEEYLPJOMBF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)N3CCC(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)N3CCC(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B3134297.png)
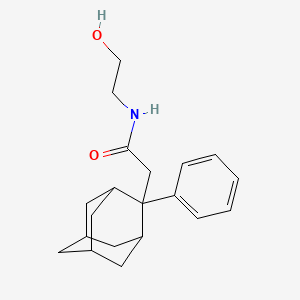
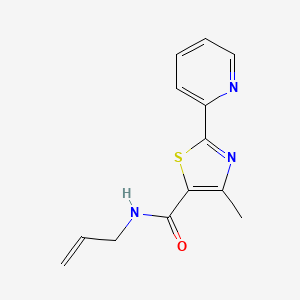

![4-(1H-imidazol-1-yl)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B3134320.png)
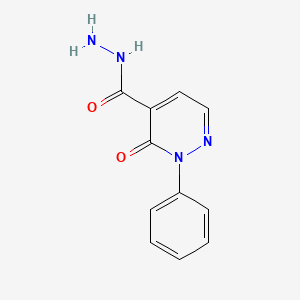

![2-Morpholino-2-phenyl-2-{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}acetonitrile](/img/structure/B3134350.png)
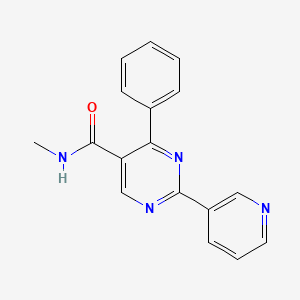
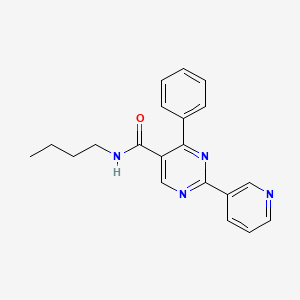
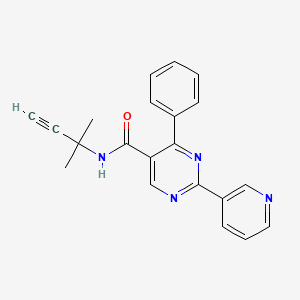
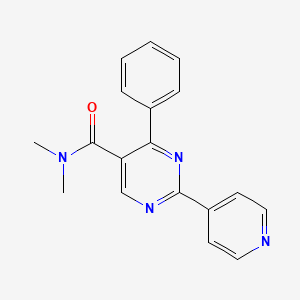
![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime](/img/structure/B3134387.png)
